molecular formula C9H14F2O2 B13519191 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid

Cat. No.: B13519191
M. Wt: 192.20 g/mol
InChI Key: DTDXKLSPWJYHNX-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical structure and properties. The presence of fluorine atoms in the cyclobutyl ring imparts distinct characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multigram synthesis techniques, ensuring high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclobutyl ring can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is unique due to its specific arrangement of fluorine atoms and the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C9H14F2O2

Molecular Weight

192.20 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H14F2O2/c1-8(2,7(12)13)3-6-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

DTDXKLSPWJYHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC(C1)(F)F)C(=O)O

Origin of Product

United States

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